Ethanaminium, N,N-diethyl-N-[[(methoxycarbonyl)amino]sulfonyl]-, inner salt
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethanaminium, N,N-diethyl-N-[[(methoxycarbonyl)amino]sulfonyl]-, inner salt is synthesized by reacting methyl isocyanate with triethylamine and sulfur dioxide. The reaction typically occurs under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions with stringent quality control measures to maintain high purity levels. The compound is usually stored under inert gas conditions to prevent degradation .
Types of Reactions:
Common Reagents and Conditions:
Dehydration: The reagent is used in the presence of secondary or tertiary alcohols under mild heating conditions.
Oxidation: Dimethyl sulfoxide is commonly used as a solvent for oxidation reactions involving this compound.
Major Products:
Dehydration: Olefins are the primary products formed from the dehydration of alcohols.
Oxidation: Aldehydes and ketones are the major products formed from the oxidation of primary and secondary alcohols.
Scientific Research Applications
Ethanaminium, N,N-diethyl-N-[[(methoxycarbonyl)amino]sulfonyl]-, inner salt has several applications in scientific research:
Biology: The compound is used in the synthesis of biologically active molecules and intermediates.
Medicine: It is employed in the preparation of pharmaceutical compounds and intermediates.
Industry: The reagent is used in the production of fine chemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of Ethanaminium, N,N-diethyl-N-[[(methoxycarbonyl)amino]sulfonyl]-, inner salt involves the formation of a reactive intermediate that facilitates the elimination of water from alcohols. The compound acts as a mild dehydrating agent, promoting the formation of olefins through an elimination reaction . In oxidation reactions, it facilitates the transfer of oxygen to the alcohol, converting it to an aldehyde or ketone .
Comparison with Similar Compounds
Thionyl Chloride: Used as a dehydrating agent but is more aggressive and less selective compared to Ethanaminium, N,N-diethyl-N-[[(methoxycarbonyl)amino]sulfonyl]-, inner salt.
Phosphorus Oxychloride: Another dehydrating agent that is more reactive and less selective.
Sulfur Trioxide-Pyridine Complex: Used for dehydration but is more hazardous to handle.
Uniqueness: this compound is unique due to its mild and selective dehydrating properties. It is less aggressive compared to other dehydrating agents, making it suitable for sensitive substrates .
Properties
IUPAC Name |
triethyl(methoxycarbonylsulfamoyl)azanium;hydroxide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O4S.H2O/c1-5-10(6-2,7-3)15(12,13)9-8(11)14-4;/h5-7H2,1-4H3;1H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHKIEYIESYMHPT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+](CC)(CC)S(=O)(=O)NC(=O)OC.[OH-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29684-56-8 | |
Record name | (Methoxycarbonylsulfamoyl)triethylammonium Hydroxide Inner Salt | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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